4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound characterized by its unique molecular architecture. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, specifically denoting the position of the trifluoromethyl group at the 4-position of the benzothiophene ring system and the carbohydrazide functionality at the 2-position. The molecular structure incorporates a fused benzene-thiophene ring system, which serves as the foundational aromatic framework.
The benzothiophene core structure exhibits molecular formula C8H6S, representing an aromatic organic compound with characteristics similar to naphthalene but incorporating sulfur heteroatom functionality. The trifluoromethyl substitution introduces the −CF3 functional group, derived from methyl group modification through fluorine atom replacement. This substitution pattern significantly alters the electronic distribution and molecular properties compared to unsubstituted benzothiophene derivatives.
Nomenclature precision becomes particularly important when distinguishing between positional isomers and related compounds. The 4-position trifluoromethyl substitution creates distinct electronic effects compared to alternative substitution patterns, such as 6-trifluoromethyl or 7-trifluoromethyl derivatives. The carbohydrazide functionality, represented by the −CONHNH2 group, introduces additional complexity through its dual nitrogen-containing structure.
The complete molecular designation encompasses both the heterocyclic framework and the specific functional group arrangements. Related compounds in the literature include 1-benzothiophene-2-carbohydrazide (CAS: 175135-07-6) with molecular formula C9H8N2OS and molecular weight 192.24 g/mol. The trifluoromethyl addition would theoretically modify these parameters, increasing both molecular weight and altering physicochemical properties substantially.
Historical Development in Heterocyclic Chemistry
The development of this compound represents the convergence of several important historical trajectories in heterocyclic chemistry. Benzothiophene derivatives emerged as significant targets following the recognition of their natural occurrence in petroleum-related deposits such as lignite tar. The systematic study of these compounds expanded throughout the twentieth century as researchers recognized their potential applications in pharmaceutical development and materials science.
Hydrazide chemistry experienced parallel development, with researchers establishing foundational synthetic methodologies for carbohydrazide preparation. The primary synthetic route involves nucleophilic substitution reactions between appropriate methyl esters and hydrazine hydrate, typically conducted in protic solvents at elevated temperatures. These methodologies were refined over decades to accommodate various substrate types and substitution patterns.
The incorporation of trifluoromethyl groups into heterocyclic systems represents a more recent development in medicinal chemistry. Historical records indicate that medicinal applications of trifluoromethyl groups date from 1928, although intensive research began in the mid-1940s. The recognition of trifluoromethyl groups as effective bioisosteres for chloride or methyl groups drove substantial research investment in organofluorine chemistry.
Synthetic methodology development for trifluoromethylated benzothiophenes evolved through multiple approaches. Early strategies employed direct trifluoromethylation of pre-formed benzothiophene frameworks using reagents such as trifluoromethyl iodide under photoredox catalysis conditions. Alternative approaches involved constructing the benzothiophene ring system from trifluoromethyl-substituted precursors, as demonstrated in the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate from 2-fluoro-4-(trifluoromethyl)benzaldehyde.
The convergence of these synthetic methodologies enabled the preparation of increasingly complex trifluoromethylated heterocycles. Modern synthetic approaches combine benzothiophene construction with subsequent hydrazide formation, allowing access to compounds like this compound through multi-step sequences.
Significance of Trifluoromethyl and Hydrazide Functional Groups
The trifluoromethyl group contributes distinctive electronic and steric properties that fundamentally alter molecular behavior compared to conventional substituents. Research demonstrates that the trifluoromethyl group exhibits significant electronegativity, often described as intermediate between fluorine and chlorine. This electronegativity dramatically influences the acidity of compounds containing trifluoromethyl substitution, as exemplified by trifluoromethanesulfonic acid and trifluoroacetic acid.
The electronic effects of trifluoromethyl substitution extend beyond simple inductive withdrawal. The group's substantial size and electron-withdrawing character create steric hindrance while simultaneously activating adjacent aromatic positions toward electrophilic attack. In benzothiophene systems, 4-position trifluoromethyl substitution can influence reactivity at multiple ring positions through both electronic and steric mechanisms.
Pharmaceutical applications have validated the importance of trifluoromethyl groups in drug development. Notable examples include efavirenz (Human Immunodeficiency Virus reverse transcriptase inhibitor), fluoxetine (antidepressant), and celecoxib (nonsteroidal anti-inflammatory drug). These applications demonstrate the group's ability to modulate pharmacokinetic properties, including metabolic stability and tissue permeability.
Hydrazide functionality introduces complementary chemical properties that enhance molecular versatility. Unlike hydrazine and alkylhydrazines, hydrazides exhibit nonbasic character due to inductive influences from acyl substituents. This property modification creates opportunities for unique reactivity patterns and binding interactions not available with conventional nitrogen-containing functional groups.
| Property | Trifluoromethyl Group | Hydrazide Group | Combined Effect |
|---|---|---|---|
| Electronic Character | Strong electron-withdrawing | Nonbasic due to acyl influence | Enhanced electrophilic activation |
| Hydrogen Bonding | Fluorine acceptor capability | Dual donor/acceptor sites | Multiple interaction modes |
| Metabolic Stability | Enhanced resistance to oxidation | Variable stability | Potentially improved pharmacokinetics |
| Lipophilicity | Increased lipophilic character | Moderate hydrophilicity | Balanced solubility profile |
The combination of trifluoromethyl and hydrazide functionalities creates synergistic effects that extend beyond individual group contributions. Research indicates that hydrazide-containing compounds can exhibit substantial biological activities, including antimicrobial, antitubercular, and antioxidant properties. When combined with trifluoromethyl substitution, these activities may be enhanced through improved membrane permeability and target binding affinity.
Structural analysis reveals that the hydrazide group can participate in multiple hydrogen bonding interactions through its dual nitrogen sites. The adjacent trifluoromethyl group can modulate these interactions through electronic effects while providing additional binding sites through fluorine atoms. This combination creates a molecular architecture capable of engaging multiple interaction modes with biological targets or material interfaces.
The synthetic accessibility of both functional groups enables systematic structure-activity relationship studies. Hydrazide formation from carboxylic acid precursors provides straightforward access to the target functionality. Trifluoromethyl introduction can be achieved through various established methodologies, allowing synthetic chemists to access diverse structural variants for comparative evaluation.
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7-5(6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWZOMZXREAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[ b]thiophene-2-carboxylic Acid Derivatives
The initial step involves synthesizing the core benzo[ b]thiophene-2-carboxylic acids, which serve as key intermediates. Several methods are reported:
Oxidative Cyclization of Precursors : Aromatic aldehydes bearing halogen substituents (e.g., 4-chlorosalicylaldehyde) undergo cyclization with malonate derivatives under basic conditions, followed by hydrolysis to yield the acid derivatives.
Direct Functionalization of Benzo[ b]thiophene : Starting from commercially available benzo[ b]thiophene, directed lithiation or halogenation followed by carboxylation (e.g., via carbonation with CO₂) can produce the corresponding carboxylic acids.
Carboxylation of Halogenated Precursors : For example, 6-chlorobenzo[ b]thiophene-2-carboxylate esters are hydrolyzed with NaOH to afford the acids.
Data Table 1: Synthesis of Benzo[ b]thiophene-2-carboxylic acids
Conversion to Acid Chlorides or Esters
The acid derivatives are converted into more reactive intermediates, such as acid chlorides or esters, facilitating subsequent hydrazide formation:
Formation of Acid Chlorides : Using reagents like thionyl chloride or oxalyl chloride under reflux conditions converts the acids to acid chlorides, which are crucial for hydrazide synthesis.
Esterification : Reaction with ethanol in the presence of catalytic acids (e.g., sulfuric acid) yields ethyl esters, which can be hydrolyzed later to acids.
Data Table 2: Conversion to reactive intermediates
Synthesis of 4-(Trifluoromethyl)-Benzo[ b]thiophene-2-carboxylic Acid
The trifluoromethyl substitution at the 4-position is introduced via electrophilic aromatic substitution or through the use of pre-functionalized starting materials:
Electrophilic Substitution : Using 2-fluoro-4-(trifluoromethyl)benzaldehyde, the trifluoromethyl group is introduced via electrophilic aromatic substitution on the benzene ring, followed by cyclization.
Pre-Functionalized Precursors : Commercially available 2-fluoro-4-(trifluoromethyl)benzaldehyde can be directly used in subsequent steps to generate the core acid.
Note : The trifluoromethyl group enhances the biological activity and lipophilicity of the final compound.
Hydrazide Formation from Acid Chlorides or Esters
The key step in preparing 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves reacting the acid chloride or ester with hydrazine derivatives:
Hydrazinolysis of Acid Chlorides : Acid chlorides are reacted with hydrazine hydrate in ethanol or methanol under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the hydrazide.
Hydrazide from Esters : Ethyl esters are hydrolyzed to acids, then converted to acid chlorides, followed by hydrazine treatment, or directly reacted with hydrazine hydrate in ethanol with reflux conditions.
Acid chloride + Hydrazine hydrate → Hydrazide
Reflux in ethanol or methanol
Stoichiometry: 1:1.1 (acid chloride: hydrazine)
Reaction time: 2-6 hours
Data Table 3: Hydrazide synthesis
Final Functionalization to Obtain the Target Compound
The hydrazide can be further functionalized to introduce the desired trifluoromethyl group at the 4-position of the benzothiophene ring, often via aromatic substitution or cross-coupling reactions:
Electrophilic Trifluoromethylation : Using reagents such as Togni’s reagent or trifluoromethyl iodide under catalytic conditions (e.g., copper catalysis) to selectively introduce the trifluoromethyl group.
Coupling with Aromatic Aldehydes : The hydrazide reacts with aromatic or heteroaromatic aldehydes to form hydrazone derivatives, which can be cyclized or further modified to stabilize the structure.
Summary of the Preparation Route
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising lead in drug discovery due to its ability to interact with biological targets. Its trifluoromethyl group enhances binding affinity and metabolic stability, making it a candidate for therapeutic applications.
Case Study: Analgesic Effects
A study evaluated derivatives of 4-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide for their analgesic effects. The results indicated significant biological activity, warranting further investigation into its therapeutic potential.
Biological Evaluation
The biological evaluation of this compound has revealed promising results, particularly in antimicrobial and anticancer research.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves several pathways:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
- Target Interaction : Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound may serve as a potent antibacterial and antifungal agent, particularly effective against resistant strains of bacteria.
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that are more effective due to enhanced stability and bioactivity.
Material Science
In material science, this compound is being explored for its potential use in developing materials with specific properties such as increased thermal stability and reactivity.
Application Example
The incorporation of trifluoromethyl groups in polymers has been shown to enhance their thermal properties, making them suitable for high-performance applications.
Data Table: Comparison of Chemical Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Trifluoromethyl group at position 6 | Enhanced binding affinity and metabolic stability |
| 6-(Chloromethyl)-1-benzothiophene-2-carbohydrazide | Chloromethyl group instead of trifluoromethyl | Potentially different biological activities due to halogen type |
| 6-(Trifluoromethyl)-1-benzothiophene-2-thiol | Thiol group | Increased reactivity in redox reactions |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Halogens
6-Bromo-1-benzothiophene-2-carbohydrazide
- Molecular Formula : C₉H₇BrN₂OS; MW : 271.14 g/mol .
- The bromine atom at the 6-position introduces steric bulk and polarizability distinct from the -CF₃ group.
3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)
- Studied as a corrosion inhibitor for aluminum alloys, CBTC demonstrated 80–90% inhibition efficiency at 30°C in HCl, governed by physisorption .
- The chloro substituent at the 3-position provides moderate electron withdrawal, but its smaller size compared to -CF₃ may reduce steric hindrance and adsorption strength on metal surfaces.
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Functional Group Modifications
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
- Features a pentadecyl chain and chloro substituent .
- The long alkyl chain increases lipophilicity (logP > 6), enhancing membrane permeability but reducing aqueous solubility. This contrasts with 4-CF₃ derivatives, where -CF₃ balances hydrophobicity and electronic effects.
Thiophene-Based Analogues
- Compounds like N′-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide replace benzothiophene with thiophene.
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect stabilizes adjacent carbonyl groups, enhancing resistance to hydrolysis compared to -Cl or -Br .
Biological Activity
4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a trifluoromethyl group and a carbohydrazide moiety, which contributes to its unique chemical properties. The molecular formula is C₉H₆F₃N₃OS, with a molecular weight of 253.22 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆F₃N₃OS |
| Molecular Weight | 253.22 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Studies indicate that derivatives of benzothiophene compounds exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuroprotection : A study demonstrated that the compound effectively inhibited AChE and BChE, leading to increased acetylcholine levels in neuronal cultures. This effect was associated with improved cognitive function in animal models of Alzheimer's disease .
- Antimicrobial Efficacy : Research showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro assays revealed that this compound induced apoptosis in breast cancer cell lines via the activation of caspase pathways, indicating its potential as an anticancer agent .
Data Tables
The following table summarizes the biological activities and their respective mechanisms:
| Biological Activity | Target Enzyme/Pathway | Observed Effect |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Increased acetylcholine levels |
| BChE Inhibition | Butyrylcholinesterase | Neuroprotective effects |
| Antimicrobial | Various bacterial strains | Significant antibacterial activity |
| Anticancer | Apoptosis pathways | Induction of cell death |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?
- The synthesis typically involves two key steps: (1) constructing the benzothiophene core and (2) introducing the carbohydrazide moiety.
- Benzothiophene formation : Friedel-Crafts acylation followed by cyclization is a common method to build the benzothiophene scaffold . Trifluoromethyl groups can be introduced via electrophilic substitution or via pre-functionalized precursors.
- Carbohydrazide introduction : Hydrazine hydrate can react with a methyl ester intermediate (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) under reflux in ethanol, yielding the carbohydrazide derivative. Reaction time (24–48 hours) and stoichiometric ratios (1:1.2 ester-to-hydrazine) are critical for high yields (>70%) .
- Optimization strategies include using anhydrous solvents (e.g., THF) to minimize hydrolysis and catalytic acid/base additives (e.g., HCl or Et3N) to enhance reactivity .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the benzothiophene scaffold and trifluoromethyl group. The carbohydrazide NH signals typically appear at δ 9–11 ppm (broad) .
- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 289.05 [M+H]<sup>+</sup>), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of the trifluoromethyl group, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G**) model the electron density distribution, highlighting the electron-withdrawing effect of the trifluoromethyl group. This group stabilizes the LUMO (-2.1 eV), enhancing electrophilic reactivity at the carbohydrazide site .
- Key parameters :
- HOMO-LUMO gap (~4.3 eV) predicts charge-transfer interactions.
- Electrostatic potential maps identify nucleophilic regions (e.g., NH groups) for targeted modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from:
- Solubility differences : Use DMSO stock solutions (<1% v/v) to avoid aggregation.
- Assay interference : Confirm target specificity via competitive binding assays (e.g., SPR or ITC) .
- Case study : Divergent antimicrobial activity in Gram-positive vs. Gram-negative bacteria may stem from membrane permeability differences. LogP calculations (~2.8) suggest moderate lipophilicity; modifying the carbohydrazide to a more hydrophilic derivative (e.g., adding a sulfonate group) can enhance Gram-negative penetration .
Q. How can regioselective functionalization of the benzothiophene core be achieved?
- Electrophilic substitution : Direct bromination (NBS, CCl4) favors the 5-position due to the electron-withdrawing trifluoromethyl group.
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) at the 3-position enable aryl/heteroaryl diversification .
- Experimental validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution?
- The carbonyl group in the carbohydrazide undergoes nucleophilic attack (e.g., by amines or alcohols) via a tetrahedral intermediate.
- Kinetic studies (pseudo-first-order conditions): Rate constants (kobs) increase with electron-donating substituents on the nucleophile (Hammett ρ = -1.2) .
- Computational support : Transition state modeling (DFT) reveals a 15 kcal/mol activation barrier, consistent with experimental Arrhenius data .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Compare bioactivity of analogs with:
- Varying substituents (e.g., -CF3 vs. -Cl) at the 4-position.
- Alternative heterocycles (e.g., benzofuran vs. benzothiophene) .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate descriptors (logP, polar surface area) with activity .
Q. What protocols mitigate degradation during long-term storage?
- Stability assessment : Accelerated degradation studies (40°C/75% RH, 1 month) monitor hydrolysis (HPLC).
- Optimized storage : Lyophilize the compound and store in amber vials under argon at -20°C. Add stabilizers (e.g., BHT, 0.01% w/w) for solutions in DMSO .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
